Welcome to the BenchChem Online Store!
molecular formula C22H28Br2N6O5 B110486 Acebrophylline CAS No. 96989-76-3

Acebrophylline

Cat. No. B110486
M. Wt: 616.3 g/mol
InChI Key: IPUHJDQWESJTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133196B2

Procedure details

The mixture of ambroxol base (20.0 g, 0.052 moles) and toluene (160 ml) was heated at 60-65° C. for 1-2 minutes to prepare a clear solution. Toluene (100 ml) and theophylline-7-acetic acid (12.6 g, 0.052 moles) were charged in a round bottom flask and heated at 75 to 80° C. To this flask, the prepared solution of ambroxol base in toluene was added under stirring while maintaining the temperature between 75-80° C. during 2-3 minutes. The resulting reaction mixture was stirred at 100-105° C. for 25-30 minutes. The reaction mixture was allowed to cool to room temperature. The separated solid product was filtered and washed with toluene and dried. The yield of Acebrophylline obtained was 98.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:5][CH2:4][CH:3]([OH:18])[CH2:2]1.[N:19]1([C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]=2[N:23]([CH3:24])[C:21]1=[O:22])[CH3:20]>C1(C)C=CC=CC=1>[CH3:24][N:23]1[C:21](=[O:22])[N:19]([CH3:20])[C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]1=2.[CH2:5]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:1][CH2:2][CH:3]([OH:18])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75 to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 75-80° C. during 2-3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 100-105° C. for 25-30 minutes
Duration
27.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The separated solid product was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133196B2

Procedure details

The mixture of ambroxol base (20.0 g, 0.052 moles) and toluene (160 ml) was heated at 60-65° C. for 1-2 minutes to prepare a clear solution. Toluene (100 ml) and theophylline-7-acetic acid (12.6 g, 0.052 moles) were charged in a round bottom flask and heated at 75 to 80° C. To this flask, the prepared solution of ambroxol base in toluene was added under stirring while maintaining the temperature between 75-80° C. during 2-3 minutes. The resulting reaction mixture was stirred at 100-105° C. for 25-30 minutes. The reaction mixture was allowed to cool to room temperature. The separated solid product was filtered and washed with toluene and dried. The yield of Acebrophylline obtained was 98.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:5][CH2:4][CH:3]([OH:18])[CH2:2]1.[N:19]1([C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]=2[N:23]([CH3:24])[C:21]1=[O:22])[CH3:20]>C1(C)C=CC=CC=1>[CH3:24][N:23]1[C:21](=[O:22])[N:19]([CH3:20])[C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]1=2.[CH2:5]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:1][CH2:2][CH:3]([OH:18])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75 to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 75-80° C. during 2-3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 100-105° C. for 25-30 minutes
Duration
27.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The separated solid product was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.